![molecular formula C11H6Cl2O2S B2957001 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid CAS No. 338793-86-5](/img/structure/B2957001.png)
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid
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Overview
Description
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H6Cl2O2S and a molecular weight of 273.14 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is 1S/C11H6Cl2O2S/c12-7-2-1-6 (5-8 (7)13)9-3-4-10 (16-9)11 (14)15/h1-5H, (H,14,15) .Physical And Chemical Properties Analysis
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is a powder . Its molecular weight is 273.14 .Scientific Research Applications
Synthesis and Chemical Reactivity
The preparation of thiophene derivatives and their chemical transformations highlight the versatility of thiophene-based compounds in organic synthesis. Studies such as those by Corral and Lissavetzky (1984) demonstrate the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various thiophene derivatives through halogenation and subsequent reactions, showcasing the potential of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid as an intermediate for further chemical synthesis (Corral & Lissavetzky, 1984).
Metal-Organic Frameworks (MOFs)
The construction of thiophene-based MOFs for environmental sensing and pollutant removal applications is another significant area of research. Zhao et al. (2017) constructed a family of thiophene-based metal-organic frameworks capable of luminescence sensing and effective pesticide removal. These findings suggest the potential utility of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid in developing materials for environmental monitoring and remediation (Zhao et al., 2017).
Organic Semiconductors
Research into the design and synthesis of organic semiconductors incorporates thiophene derivatives for applications in electronics. Yin et al. (2022) described the synthesis of an organic semiconductor that shows promise in doping with protonic acid, suggesting applications in creating conductive materials with broad absorption in the near-infrared range, which could be relevant for the development of new electronic devices (Yin et al., 2022).
Catalysis and Synthetic Methodologies
Thiophene derivatives are also pivotal in catalysis and synthetic methodologies. For instance, the Suzuki-Miyaura coupling reaction facilitated by copper for the preparation of thiophene-2-carboxaldehydes, as reported by Hergert et al. (2018), demonstrates the compound's role in forming diverse structures through C-C couplings, highlighting its significance in synthetic organic chemistry (Hergert et al., 2018).
Antimicrobial Applications
Moreover, the synthesis of thiophene derivatives for antimicrobial purposes, as explored by Benneche et al. (2011), shows the potential of these compounds in developing new antimicrobial agents, suggesting that 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid could serve as a precursor for such applications (Benneche et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2S/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQYQNEMXQJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid |
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